(2S,3R,11bS)-Dihydrotetrabenazine D-Val
Description
(2S,3R,11bS)-Dihydrotetrabenazine (DHTBZ) is a stereoisomer of dihydrotetrabenazine, a metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine. The compound is synthesized via stereoselective reduction of tetrabenazine or its enantiomers, with its stereochemical configuration critically influencing VMAT2 binding affinity . The D-Val designation refers to its structural relationship with valine-containing derivatives, often studied as impurities or prodrug candidates in pharmaceutical research .
Key characteristics:
- Stereochemistry: The 2S,3R,11bS configuration distinguishes it from other isomers.
- VMAT2 Binding: Exhibits low binding affinity (Ki = 4630 ± 350 nM) due to the 11bS configuration, which is associated with reduced activity .
- Synthesis: Typically derived via borane-mediated reduction or enzymatic resolution, though yields and selectivity vary .
Properties
Molecular Formula |
C₂₄H₃₈N₂O₄ |
|---|---|
Molecular Weight |
418.57 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
(2S,3R,11bS)-Dihydrotetrabenazine D-Val functions primarily as an inhibitor of the vesicular monoamine transporter type 2 (VMAT2). VMAT2 is crucial for the storage of monoamines such as dopamine in synaptic vesicles. By inhibiting VMAT2, this compound decreases the vesicular storage of these neurotransmitters, leading to altered release dynamics and potential therapeutic effects in conditions characterized by dysregulated dopamine levels.
Affinity and Isomer Specificity
The (+)-isomer of dihydrotetrabenazine exhibits significantly higher affinity for VMAT2 compared to its counterparts. For instance, it has a Ki value of approximately 0.97 nM for VMAT2 binding. This specificity makes it a valuable tool for exploring therapeutic options in neuropsychiatric conditions.
Therapeutic Applications
Treatment of Movement Disorders
this compound is being investigated for its potential use in treating various movement disorders such as:
- Huntington's Disease : Characterized by uncontrolled movements and cognitive decline.
- Tardive Dyskinesia : A side effect of long-term antipsychotic medication use that causes involuntary movements.
Research indicates that compounds targeting VMAT2 can effectively manage symptoms associated with these disorders by modulating dopamine release .
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy of VMAT2 inhibitors in treating tardive dyskinesia. For example:
- Valbenazine , a related compound, has shown significant improvement in tardive dyskinesia symptoms in Phase II trials. The FDA granted it breakthrough therapy designation based on its efficacy and safety profile .
- In animal models, administration of this compound demonstrated a dose-dependent decrease in locomotor activity and increased serum prolactin levels, indicative of VMAT2 inhibition effects .
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Primary Use | Key Differences |
|---|---|---|---|
| Tetrabenazine | Yes | Treatment of hyperkinetic disorders | Prodrug; multiple metabolites with varying activity |
| Valbenazine | Yes | Treatment of tardive dyskinesia | Selective VMAT2 inhibitor; single active isomer |
| Deutetrabenazine | Yes | Treatment of movement disorders | Deuterated form; altered pharmacokinetics |
| Reserpine | Yes | Treatment of hypertension | Covalent binding to VMAT2; different mechanism |
This table illustrates how this compound fits within the broader context of VMAT2 inhibitors and their applications in clinical pharmacology.
Comparison with Similar Compounds
Stereoisomers of Dihydrotetrabenazine
Dihydrotetrabenazine has eight stereoisomers, categorized by configurations at C-2, C-3, and C-11b. The following table summarizes their VMAT2 binding affinities (Ki values) and key properties:
Key Observations :
Comparison with Valbenazine and Prodrugs
Valbenazine, a prodrug of (2R,3R,11bR)-DHTBZ, is clinically used for tardive dyskinesia. Unlike (2S,3R,11bS)-DHTBZ D-Val, valbenazine’s active metabolite has high VMAT2 affinity (Ki = 110–190 nM) .
Research Findings and Discrepancies
- VMAT2 Binding Discrepancies: Studies report conflicting Ki values for DHTBZ isomers. For example, Kilbourn et al. reported (2R,3R,11bR)-DHTBZ as 2000-fold more potent than (2S,3S,11bS)-DHTBZ, while Gano observed only a 100-fold difference .
- Scale-Up Feasibility : Enzymatic methods (e.g., BsSDR10 ketoreductase) enable scalable production of high-purity isomers like (2S,3S,11bS)-DHTBZ (40.7% yield, 91.3% diastereoselectivity) .
Preparation Methods
Structural and Stereochemical Definition
(2S,3R,11bS)-dihydrotetrabenazine D-Val belongs to the cis-dihydrotetrabenazine family, where the hydrogen atoms at the 3- and 11b-positions adopt a cis orientation. The absolute configuration is defined by X-ray crystallography and optical rotation data, distinguishing it from trans-dihydrotetrabenazine isomers. The 2S,3R,11bS configuration arises from stereoselective synthetic pathways that prioritize retention of specific chiral centers during reduction and hydration steps.
Isomeric Purity Requirements
Pharmaceutical-grade synthesis mandates isomeric purity exceeding 98%, necessitating advanced purification techniques such as preparative HPLC and fractional crystallization. Residual trans-dihydrotetrabenazine isomers must be suppressed to <2% to avoid pharmacological off-target effects.
Synthetic Routes to this compound
Step 1: Reduction of Tetrabenazine to Dihydrotetrabenazine
Tetrabenazine (racemic RR/SS mixture) undergoes stereoselective reduction using lithium tri-sec-butyl borohydride (L-Selectride) in tetrahydrofuran (THF) at -78°C. This yields a mixture of 2S,3R,11bR and 2R,3S,11bS dihydrotetrabenazine isomers with >90% enantiomeric excess (ee).
Reaction Conditions
-
Temperature: -78°C
-
Solvent: THF
-
Reducing Agent: L-Selectride (1.2 equiv)
-
Yield: 85–90%
Step 2: Dehydration to 2,3-Dehydrotetrabenazine
The dihydrotetrabenazine intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, inducing dehydration to form 2,3-dehydrotetrabenazine. This step is critical for establishing the cis configuration in subsequent rehydration.
Dehydration Protocol
-
Reagent: PCl₅ (2.5 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0–5°C
-
Reaction Time: 30 minutes
-
Yield: 58% (after column chromatography)
Step 3: Stereoselective Rehydration
The alkene intermediate undergoes hydroboration with borane-THF, followed by oxidation using hydrogen peroxide and sodium hydroxide. This step selectively generates the cis-3,11b-dihydrotetrabenazine isomer.
Rehydration Parameters
-
Borane Reagent: Borane-THF (1.0 equiv)
-
Oxidation: 30% H₂O₂, NaOH (3.0 equiv)
-
Solvent: THF/H₂O
-
Temperature: Reflux (1 hour)
-
Yield: 50% (after HPLC purification)
Epoxidation of 2,3-Dehydrotetrabenazine
The alkene from Process A is epoxidized using meta-chloroperbenzoic acid (MCPBA) in methanol, yielding a 2,3-epoxide intermediate. This reaction proceeds at room temperature with >80% conversion.
Epoxidation Conditions
-
Reagent: MCPBA (1.5 equiv)
-
Solvent: Methanol
-
Temperature: 25°C
-
Reaction Time: 12 hours
Reductive Epoxide Ring-Opening
The epoxide undergoes reductive cleavage with borane-THF, followed by oxidative workup to produce (2S,3R,11bS)-dihydrotetrabenazine. This method favors cis-3,11b configuration due to stereoelectronic control during ring-opening.
Ring-Opening Parameters
-
Reducing Agent: Borane-THF (1.2 equiv)
-
Oxidation: H₂O₂/NaOH
-
Solvent: THF/H₂O
-
Yield: 45–50%
Enantiomer Separation and Purification
Chiral Acid-Assisted Resolution
The racemic dihydrotetrabenazine mixture is treated with (+)-camphorsulfonic acid in ethyl acetate, forming diastereomeric salts. Fractional crystallization isolates the (2S,3R,11bS)-enantiomer with >99% ee.
Resolution Protocol
-
Chiral Acid: (+)-Camphorsulfonic acid (1.0 equiv)
-
Solvent: Ethyl acetate
-
Crystallization Cycles: 3
-
Purity: >99% ee
Preparative HPLC Purification
Crude product is purified using a Lichrospher Si60 column with hexane/ethanol/dichloromethane (85:15:5) mobile phase. This achieves baseline separation of (2S,3R,11bS)-dihydrotetrabenazine from contaminants.
HPLC Parameters
-
Column: Lichrospher Si60, 5 µm
-
Flow Rate: 10 mL/min
-
Detection: UV 254 nm
-
Injection Load: 350 mg
Analytical Characterization
Spectroscopic Data
Key spectral properties of this compound are summarized below:
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.20–6.80 (m, 3H), 4.10 (dd, J=10.5 Hz, 1H), 3.85 (s, 3H), 2.95–2.60 (m, 4H) |
| ¹³C NMR | 152.1 (C), 136.5 (CH), 128.9 (CH), 60.2 (CH₂), 56.7 (CH₃) |
| IR (KBr) | 2950 cm⁻¹ (C-H), 1605 cm⁻¹ (C=C), 1450 cm⁻¹ (C-N) |
| MS (EI) | m/z 317 [M]⁺ |
Chiral HPLC Analysis
Chiral purity is verified using a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase, confirming >99% ee.
Scale-Up and Industrial Considerations
Optimized Reaction Conditions for Kilo-Scale Production
-
Dehydration : PCl₅ in dichloromethane at 0°C (20 kg scale, 68% yield)
-
Rehydration : Borane-THF at reflux (15 kg scale, 52% yield)
-
Purification : Continuous chromatography systems for HPLC
Q & A
Q. Advanced Research Focus
- Isomer-specific assays : Use chiral chromatography (e.g., Chiralpak® columns) to separate (+)-α-HTBZ, (−)-α-HTBZ, (+)-β-HTBZ, and (−)-β-HTBZ .
- VMAT2 binding assays : Compare values for each isomer via radioligand displacement (e.g., -dihydrotetrabenazine) .
- In vivo correlation : Measure isomer plasma concentrations in animal models using LC-MS/MS, noting discrepancies between total isomer levels and pharmacodynamic effects .
What methodologies resolve discrepancies between in vitro VMAT2 binding affinity and in vivo efficacy of dihydrotetrabenazine analogs?
Q. Advanced Research Focus
- Metabolite profiling : Identify active metabolites (e.g., valbenazine tosylate) using hepatocyte incubation followed by LC-HRMS .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate free plasma concentrations of (+)-α-HTBZ (active metabolite) with VMAT2 occupancy in CNS tissue .
- Off-target screening : Assess binding to dopamine D2 and serotonin 5-HT2 receptors to explain off-target effects .
How can researchers quantify dihydrotetrabenazine isomers in biological matrices with high precision?
Q. Basic Research Focus
- LC-MS/MS optimization : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions for 319 → 165 (α-HTBZ) and 319 → 149 (β-HTBZ) .
- Quality control (QC) validation : Include intra-day (≤15% CV) and inter-day (≤20% CV) precision checks at LQC (1 ng/mL), MQC (50 ng/mL), and HQC (200 ng/mL) concentrations .
What PET imaging strategies utilize dihydrotetrabenazine derivatives to quantify VMAT2 density in neurodegenerative models?
Q. Advanced Research Focus
- Radiotracer synthesis : -FP-DTBZ ([]9-fluoropropyl-(+)-dihydrotetrabenazine) via -methylation of desmethyl precursors .
- Image analysis : Apply multi-atlas segmentation (e.g., ANTs software) to standardize SUVR (standardized uptake value ratio) in striatal regions .
- Validation : Correlate PET signal with post-mortem VMAT2 immunohistochemistry in Parkinson’s disease models .
How does chiral purity impact in vitro assay outcomes for dihydrotetrabenazine analogs?
Q. Basic Research Focus
- Chiral contamination thresholds : Even 2% impurity of (2R,3S) isomer reduces VMAT2 binding affinity by >50% .
- Assay controls : Include enantiomerically pure reference standards (e.g., USP-grade (2S,3R,11bS)-HTBZ) to validate assay specificity .
What structural modifications enhance dihydrotetrabenazine’s selectivity for VMAT2 over monoamine transporters?
Q. Advanced Research Focus
- D-Val substitution : Replace L-Val with D-Val to reduce off-target binding to dopamine transporters (DAT) while retaining VMAT2 < 200 nM .
- Methoxy group optimization : Trimethoxy configurations (e.g., 9,10-dimethoxy) improve VMAT2 binding by 3-fold compared to desmethyl analogs .
How do storage conditions affect the stability of dihydrotetrabenazine stereoisomers?
Q. Basic Research Focus
- Temperature sensitivity : Store at −80°C in amber vials to prevent racemization (≤1% degradation over 6 months) .
- Solution stability : Use acidic buffers (pH 3–4) to stabilize protonated forms, reducing β-elimination reactions .
What translational challenges arise when extrapolating preclinical dihydrotetrabenazine data to human trials?
Q. Advanced Research Focus
- Species differences : Rodent VMAT2 exhibits 2-fold lower affinity for (+)-α-HTBZ than primates; use cynomolgus monkeys for PK-PD bridging .
- Dose scaling : Adjust for human CYP2D6 polymorphism, which metabolizes HTBZ 5-fold faster than rodent CYP enzymes .
What strategies validate the specificity of radiolabeled dihydrotetrabenazine analogs in vivo?
Q. Advanced Research Focus
- Blocking studies : Co-administer unlabeled tetrabenazine (1 mg/kg) to reduce -DTBZ uptake by >90% in striatal regions .
- Autoradiography : Compare binding in VMAT2-rich tissues (pancreatic islets) vs. low-expression tissues (muscle) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
